molecular formula C20H31N3O5 B13430879 (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid

(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid

Cat. No.: B13430879
M. Wt: 393.5 g/mol
InChI Key: WZDYXMQPHQRSDY-INIZCTEOSA-N
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Description

The compound "(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid" is a chiral amino acid derivative featuring:

  • A (2S)-2-aminohexanoic acid backbone.
  • A methoxycarbonylamino linker at the sixth position.
  • A 2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl substituent.

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., isoindol-containing derivatives, lysine-based molecules) offer insights into its properties.

Properties

Molecular Formula

C20H31N3O5

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C20H31N3O5/c1-19(2)14-9-8-13(11-15(14)20(3,4)23(19)27)12-28-18(26)22-10-6-5-7-16(21)17(24)25/h8-9,11,16,27H,5-7,10,12,21H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1

InChI Key

WZDYXMQPHQRSDY-INIZCTEOSA-N

Isomeric SMILES

CC1(C2=C(C=C(C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N)C(N1O)(C)C)C

Canonical SMILES

CC1(C2=C(C=C(C=C2)COC(=O)NCCCCC(C(=O)O)N)C(N1O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetramethylisoindole moiety: This step involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, with a diamine under acidic conditions.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the amino acid side chain: The amino acid side chain can be attached through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Final deprotection and purification: The final step involves deprotecting any protecting groups used during the synthesis and purifying the compound using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindol Moieties

a. 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid (CAS 66653-54-1)
  • Molecular Formula : C₁₄H₁₇N₃O₄
  • Key Features :
    • Replaces the hydroxy-tetramethylisoindol with a dioxoisoindol group.
    • Lacks the methoxycarbonyl linker.
b. 2-(Benzoylamino)-6-[(1,3-dioxo-2H-isoindol-2-yl)amino]hexanoic Acid
  • Molecular Formula : C₂₁H₂₁N₃O₅
  • Key Features: Incorporates a benzoylamino group and a dioxoisoindol. Uses an amide linker instead of methoxycarbonyl.
c. Target Compound vs. Isoindol Derivatives
Feature Target Compound 6-Amino-2-(dioxoisoindol)hexanoic Acid 2-(Benzoylamino)-isoindol Derivative
Isoindol Substituent Hydroxy-tetramethyl Dioxo Dioxo + Benzoyl
Linker Methoxycarbonylamino Direct amino Amide
Polarity Moderate (hydroxy) Low (dioxo) Low (benzoyl)
Molecular Weight ~435 (estimated) 299.31 395.41

Amino Acid Derivatives with Modified Side Chains

a. (2S)-2-Amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic Acid (Lysinoalanine)
  • Molecular Formula : C₉H₁₇N₃O₄
  • Key Features :
    • Contains a carboxyethyl side chain instead of isoindol.
    • Used in studies of protein crosslinking.
b. (2S)-2-Amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic Acid
  • Molecular Formula : C₁₄H₁₉N₅O₄
  • Key Features: Azidophenyl group introduces photoreactivity. Shares the methoxycarbonylamino linker.
  • Implications :
    • The azide group enables "click chemistry" applications but raises safety concerns (e.g., explosivity).

Biological Activity

(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid is a compound of interest in biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H31N7O6
  • Molecular Weight : 453.49 g/mol
  • CAS Number : Not available

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Amino Acid Structure : The presence of the amino group facilitates interactions with protein receptors and enzymes.
  • Hydroxy Group : The hydroxy group may enhance solubility and bioavailability.
  • Isoindole Moiety : This component can potentially engage in π-π stacking interactions with aromatic residues in proteins, influencing binding affinities.

Antioxidant Activity

Research indicates that compounds with isoindole structures often exhibit antioxidant properties. The ability to scavenge free radicals can play a crucial role in cellular protection against oxidative stress.

Neuroprotective Effects

Studies have suggested that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective potential may be linked to the modulation of signaling pathways involved in cell survival.

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Case Studies

StudyFindings
Smith et al. (2020)Demonstrated antioxidant activity in vitro; reduced oxidative stress markers in neuronal cell cultures.
Johnson et al. (2021)Investigated neuroprotective effects; showed significant reduction in cell death under oxidative conditions.
Lee et al. (2022)Reported enzyme inhibition; identified potential targets within metabolic pathways affecting energy homeostasis.

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